![molecular formula C18H15Cl2N5O3 B12117455 3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B12117455.png)
3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one is a complex organic compound belonging to the class of triazinoquinazolinones This compound is characterized by its unique tricyclic structure, which includes a triazine ring fused to a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one typically involves multi-step organic reactions. One common method starts with the preparation of the triazine ring, followed by the introduction of the quinazoline moiety. Key steps include:
Formation of the Triazine Ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Fusion with Quinazoline: The triazine intermediate is then reacted with a quinazoline derivative, often in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a catalyst can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: H₂/Pd-C, sodium borohydride (NaBH₄)
Substitution Reagents: NaOCH₃, NaOEt
Major Products
The major products formed from these reactions include various substituted quinazolinones and triazinoquinazolinones, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, 3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate specific molecular pathways makes it a promising lead compound for new drug discovery.
Industry
Industrially, this compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its diverse reactivity allows for the creation of products with specific desired properties.
Mechanism of Action
The mechanism of action of 3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These compounds share the quinazoline core structure and exhibit similar biological activities.
Triazines: Compounds with a triazine ring, often used in herbicides and pharmaceuticals.
Aminoquinolines: Known for their antimalarial properties, these compounds have a similar amino group attached to a quinoline ring.
Uniqueness
3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one is unique due to its tricyclic structure, combining both triazine and quinazoline moieties. This structural complexity provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H15Cl2N5O3 |
|---|---|
Molecular Weight |
420.2 g/mol |
IUPAC Name |
3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-[1,3,5]triazino[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C18H15Cl2N5O3/c1-27-13-6-10-12(7-14(13)28-2)25-15(9-4-3-8(19)5-11(9)20)22-17(21)24-18(25)23-16(10)26/h3-7,15H,1-2H3,(H3,21,22,23,24,26) |
InChI Key |
LJMMKMZTNAQEFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N=C3N2C(N=C(N3)N)C4=C(C=C(C=C4)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


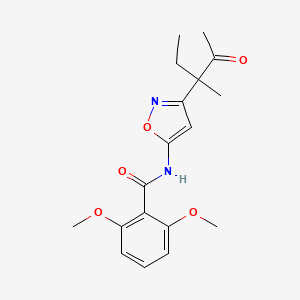
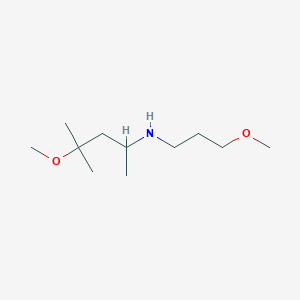
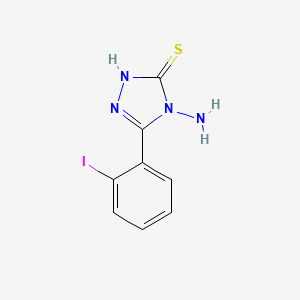
![3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12117387.png)

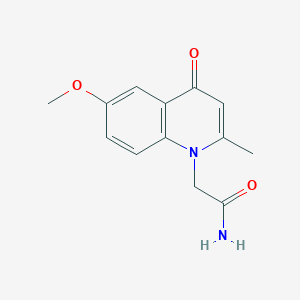
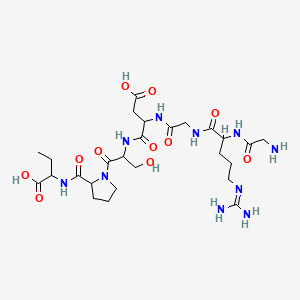


![3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12117412.png)




